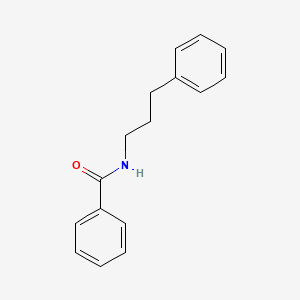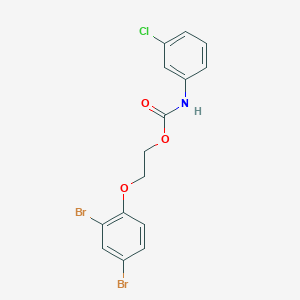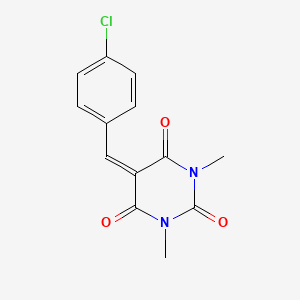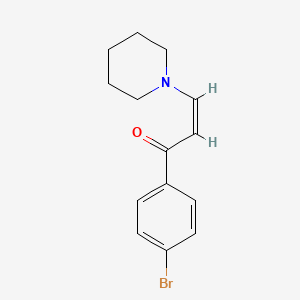
N-(3-phenylpropyl)benzamide
Overview
Description
N-(3-phenylpropyl)benzamide, also known as FPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. FPPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. This receptor has been implicated in a variety of neurological and psychiatric disorders, such as addiction, schizophrenia, and depression.
Scientific Research Applications
Antimicrobial and Antiproliferative Properties
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, a category that includes N-(3-phenylpropyl)benzamide, have been synthesized and evaluated for their in vitro antimicrobial activity. They exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Additionally, these compounds showed promise in antiproliferative studies against various cancer cell lines, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).
Mitosis Inhibition in Plant Cells
A series of N-(1,1-dimethylpropynyl) benzamide derivatives, which are structurally similar to N-(3-phenylpropyl)benzamide, have shown the ability to inhibit mitosis in plant cells. This inhibition is selective and occurs at low concentrations, suggesting potential applications in the study of plant cell division and possibly in agricultural contexts (Merlin et al., 1987).
Enzyme Inhibition and Potential Therapeutic Applications
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, related to N-(3-phenylpropyl)benzamide, have been synthesized and evaluated for their inhibition potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidase. These compounds may have applications in medicinal chemistry, as they can bind to nucleotide protein targets (Saeed et al., 2015).
Catalysis in Organic Synthesis
N-phenyl-benzamides, including N-(3-phenylpropyl)benzamide, have been used in organic synthesis as catalysts. They have shown utility in microwave-irradiated, solvent-free conditions, indicating their potential as environmentally benign catalysts in the synthesis of various organic compounds (Ighilahriz-Boubchir et al., 2017).
Polymer Science Applications
In the field of polymer science, N-(3-phenylpropyl)benzamide derivatives have been used for chain-end functionalization of polymers. Such functionalization is crucial for creating polymers with specific properties and applications (Summers & Quirk, 1998).
Anticancer Research
N-(3-phenylpropyl)benzamide derivatives have shown potential in anticancer research. Their ability to inhibit cancer cell proliferation, induce apoptosis, and affect cell cycle regulation in various cancer cell lines makes them candidates for further exploration as anticancer drugs (Bressi et al., 2010).
properties
IUPAC Name |
N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHBQLKTQNBYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367471 | |
| Record name | N-(3-phenylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6115-25-9 | |
| Record name | N-(3-phenylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B5105153.png)
![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)


![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)

![N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)
![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)
![2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)
![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5105224.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5105238.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)